molecular formula C12H16O5S B15231239 2-(3-Hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate

2-(3-Hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate

Cat. No.: B15231239
M. Wt: 272.32 g/mol
InChI Key: JBFVPFVWGHOKTF-UHFFFAOYSA-N
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Description

2-(3-Hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H16O5S and a molecular weight of 272.32 g/mol . This compound is known for its versatility and is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 3-hydroxyoxetane with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions.

Major Products

Scientific Research Applications

2-(3-Hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with proteins or other biomolecules, leading to modifications that affect their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate is unique due to its oxetane ring, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring specific reactivity profiles .

Properties

Molecular Formula

C12H16O5S

Molecular Weight

272.32 g/mol

IUPAC Name

2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H16O5S/c1-10-2-4-11(5-3-10)18(14,15)17-7-6-12(13)8-16-9-12/h2-5,13H,6-9H2,1H3

InChI Key

JBFVPFVWGHOKTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2(COC2)O

Origin of Product

United States

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